Lipophilicity (LogP) Differentiation of CAS 19672-12-9 from Structurally Related 2,3-Disubstituted Benzofurans
The calculated LogP of 3.63 for the target compound is substantially higher than that of simpler 2,3-disubstituted benzofuran analogs. For instance, 2,3-dimethylbenzofuran (no additional substituents) has a calculated LogP of approximately 2.8–3.0, while 5-methoxy-2,3-dimethylbenzofuran has a LogP of ~3.1. The additional 5-ethyl and 4,7-dimethoxy groups in CAS 19672-12-9 incrementally raise LogP into a range that, according to class-level benzofuran SAR, correlates with enhanced membrane permeability but also potentially increased CYP450 binding and reduced aqueous solubility . This ~0.5–0.8 LogP unit difference is large enough to alter ADME predictions in silico screening campaigns.
| Evidence Dimension | Calculated LogP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.63 (calculated) |
| Comparator Or Baseline | 2,3-Dimethylbenzofuran: LogP ~2.8–3.0; 5-Methoxy-2,3-dimethylbenzofuran: LogP ~3.1 (calculated, class-level estimates) |
| Quantified Difference | ΔLogP ≈ +0.5 to +0.8 vs. less substituted analogs |
| Conditions | In silico calculation (fragment-based or atom-based method); no experimental shake-flask LogP data located for this compound. |
Why This Matters
For procurement decisions in drug discovery, this LogP value predicts that CAS 19672-12-9 will partition differently in biological membranes and ADME assays compared to its less lipophilic analogs, making it a distinct tool compound for probing lipophilicity-driven SAR within the benzofuran series.
